molecular formula C8H14O2 B13453014 {5-Oxaspiro[3.4]octan-2-yl}methanol

{5-Oxaspiro[3.4]octan-2-yl}methanol

Cat. No.: B13453014
M. Wt: 142.20 g/mol
InChI Key: IWOFQNBLBRIVLQ-UHFFFAOYSA-N
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Description

{5-Oxaspiro[3.4]octan-2-yl}methanol is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with a methanol group attached to the second carbon of the tetrahydrofuran ring. The spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Oxaspiro[3.4]octan-2-yl}methanol typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled conditions to form the spiro linkage between the tetrahydrofuran and cyclohexane rings.

    Introduction of the Methanol Group: The next step involves the introduction of the methanol group at the second carbon of the tetrahydrofuran ring. This can be accomplished through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable leaving group on the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

{5-Oxaspiro[3.4]octan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{5-Oxaspiro[3.4]octan-2-yl}methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of {5-Oxaspiro[3.4]octan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    {5-Oxaspiro[3.4]octan-7-yl}methanol: Similar spirocyclic structure but with the methanol group attached to the seventh carbon.

    {5-Oxaspiro[2.5]octan-1-yl}methanol: Different ring size and position of the methanol group.

Uniqueness

{5-Oxaspiro[3.4]octan-2-yl}methanol is unique due to its specific spirocyclic structure and the position of the methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-2-ylmethanol

InChI

InChI=1S/C8H14O2/c9-6-7-4-8(5-7)2-1-3-10-8/h7,9H,1-6H2

InChI Key

IWOFQNBLBRIVLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)CO)OC1

Origin of Product

United States

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